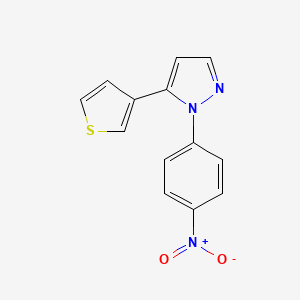
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (3-MPM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It has been shown to have various biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and to evaluate the advantages and limitations of its use.
Applications De Recherche Scientifique
Antiviral Agents
The pyrrolidine ring has been investigated for its antiviral properties. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various viruses. These compounds may inhibit viral replication or entry by interacting with viral enzymes or receptors .
Analgesics and Anti-Inflammatory Agents
Pyrrolidine-based molecules have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development. Researchers explore structure-activity relationships (SAR) to optimize their pharmacological profiles .
Anticancer Compounds
The pyrrolidine ring contributes to the three-dimensional diversity of anticancer agents. By modifying substituents on the ring, scientists can fine-tune interactions with cellular targets. Some pyrrolidine derivatives exhibit cytotoxic effects against cancer cells, making them valuable in oncology research .
Neuroprotective Agents
Researchers investigate pyrrolidine-based compounds for their neuroprotective properties. These molecules may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Their potential in treating neurodegenerative diseases warrants further exploration .
Enzyme Inhibitors
The pyrrolidine scaffold can serve as a template for designing enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds may offer therapeutic benefits. Researchers study their binding modes and selectivity to optimize drug candidates .
Chiral Ligands in Asymmetric Synthesis
Due to the stereogenicity of pyrrolidine carbons, chiral derivatives play a crucial role in asymmetric synthesis. They serve as ligands for enantioselective reactions, enabling the production of single enantiomers. These ligands find applications in pharmaceutical and agrochemical synthesis .
Orientations Futures
Propriétés
IUPAC Name |
(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOXALPIKRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

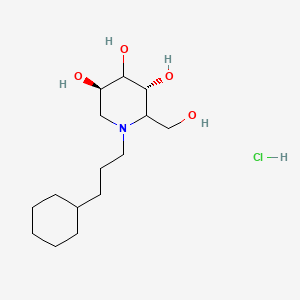
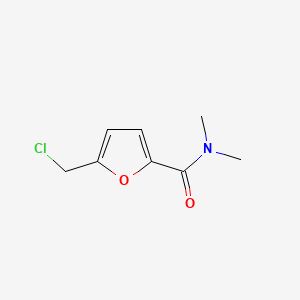

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)
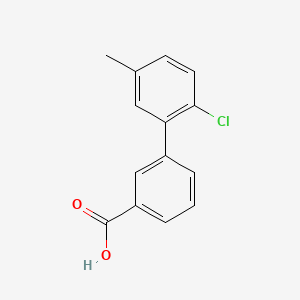
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
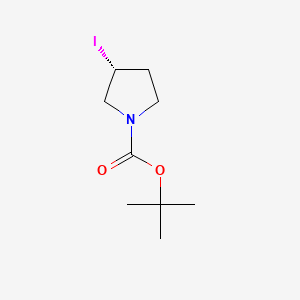
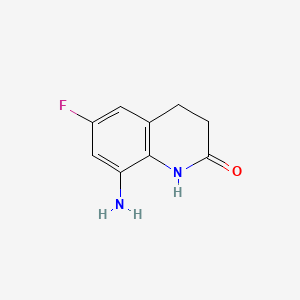
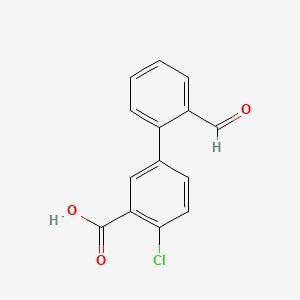
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
